

# Application Notes and Protocols for Heterologous Expression of Gilvocarcin V Biosynthesis Genes

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## Compound of Interest

Compound Name: *Gilvocarcin V*

Cat. No.: *B1243909*

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These application notes provide a comprehensive overview and detailed protocols for the heterologous expression of the **gilvocarcin V** biosynthetic gene cluster. **Gilvocarcin V** is a polyketide C-glycoside antibiotic with potent antitumor activity, and its heterologous production opens avenues for strain improvement, biosynthetic pathway engineering, and the generation of novel analogs.

## Data Presentation

Heterologous expression of the complete **gilvocarcin V** gene cluster from *Streptomyces griseoflavus* has been successfully achieved in *Streptomyces lividans*. A cosmid, designated cos-G9B3, containing the entire gene cluster was introduced into the host strain *S. lividans* TK24. This resulted in the production of both **gilvocarcin V** and its precursor, gilvocarcin M.

Parameter	Value	Host Strain	Vector	Reference
Product Titer	20–30 mg/L	<i>Streptomyces lividans</i> TK24	cos-G9B3	[1]

## Experimental Protocols

The following protocols provide a detailed methodology for the heterologous expression of the **gilvocarcin V** biosynthetic gene cluster in *Streptomyces lividans*.

## Preparation of Cosmid DNA

This protocol describes the isolation of the cosmid containing the **gilvocarcin V** gene cluster from an *E. coli* host.

Materials:

- *E. coli* strain harboring the cos-G9B3 cosmid
- Luria-Bertani (LB) broth with appropriate antibiotic selection
- Plasmid purification kit (large construct compatible)
- Nuclease-free water
- Spectrophotometer

Procedure:

- Inoculate a single colony of the *E. coli* strain into 500 mL of LB broth containing the appropriate antibiotic for cosmid selection.
- Incubate the culture overnight at 37°C with vigorous shaking (250 rpm).
- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Isolate the cosmid DNA using a large-construct compatible plasmid purification kit, following the manufacturer's instructions.
- Elute the purified cosmid DNA in nuclease-free water.
- Determine the concentration and purity of the isolated cosmid DNA using a spectrophotometer. A 260/280 ratio of ~1.8 is indicative of pure DNA.
- Store the purified cosmid DNA at -20°C until further use.

## Vector Transfer to *Streptomyces lividans* via Intergeneric Conjugation

This protocol details the transfer of the cos-G9B3 cosmid from a non-methylating *E. coli* donor strain (e.g., ET12567/pUZ8002) to *Streptomyces lividans* TK24.[\[2\]](#)[\[3\]](#)

### Materials:

- *E. coli* ET12567/pUZ8002 harboring the cos-G9B3 cosmid
- *Streptomyces lividans* TK24 spores or mycelium
- LB broth with appropriate antibiotics (for *E. coli*)
- Mannitol Soya Flour (MS) agar plates
- 2x YT broth
- Nalidixic acid
- Appropriate antibiotic for selecting *Streptomyces* exconjugants
- Sterile water

### Procedure:

#### Preparation of *E. coli* Donor Strain:

- Inoculate a single colony of *E. coli* ET12567/pUZ8002/cos-G9B3 into 10 mL of LB broth containing the appropriate antibiotics and grow overnight at 37°C.
- The following day, dilute the overnight culture 1:100 in fresh LB with antibiotics and grow to an OD600 of 0.4-0.6.
- Harvest the cells by centrifugation, wash twice with an equal volume of fresh LB broth to remove antibiotics, and resuspend the final pellet in 500 µL of LB broth.

#### Preparation of *S. lividans* Recipient:

- From Spores: To approximately  $10^8$  *S. lividans* TK24 spores, add 500  $\mu$ L of 2x YT broth. Heat shock at 50°C for 10 minutes to induce germination, then cool to room temperature.[4]
- From Mycelium: Alternatively, harvest mycelial fragments from a 2-3 day old liquid culture. Wash the mycelium with sterile water and resuspend in 2x YT broth.

#### Conjugation:

- Mix the 500  $\mu$ L of prepared *E. coli* donor cells with the 500  $\mu$ L of heat-shocked *S. lividans* spores or mycelial suspension.
- Spread the mixture onto MS agar plates and incubate at 30°C for 16-20 hours.
- After incubation, overlay the plates with 1 mL of sterile water containing nalidixic acid (to counter-select *E. coli*) and the appropriate antibiotic for selecting for the presence of the cos-G9B3 cosmid in *S. lividans*.
- Continue to incubate the plates at 30°C for 5-7 days, or until exconjugant colonies appear.
- Pick individual exconjugant colonies and streak them onto fresh selective MS agar plates to obtain pure cultures.

## Fermentation and Production of Gilvocarcin V

This protocol describes the cultivation of the recombinant *S. lividans* strain for the production of **gilvocarcin V**. Media composition is critical, as nitrogen levels can significantly impact yield.[5]

#### Materials:

- Recombinant *S. lividans* TK24/cos-G9B3
- Seed culture medium (e.g., Tryptic Soy Broth)
- Production medium (a chemically defined medium with controlled nitrogen is recommended to avoid repression of **gilvocarcin V** biosynthesis)
  - Example components to optimize: L-aspartic acid or glycine as nitrogen sources, and the addition of  $\text{Mg}_3(\text{PO}_4)_2 \cdot 8\text{H}_2\text{O}$  to trap excess ammonium ions.

- Shake flasks
- Incubator shaker

#### Procedure:

- Inoculate a loopful of the recombinant *S. lividans* from a fresh plate into 50 mL of seed culture medium in a 250 mL shake flask.
- Incubate at 30°C with shaking at 200 rpm for 2-3 days until a dense culture is obtained.
- Inoculate 500 mL of production medium in a 2 L shake flask with 5% (v/v) of the seed culture.
- Incubate the production culture at 30°C with shaking at 200 rpm for 7-10 days.
- Monitor the production of **gilvocarcin V** periodically by taking small aliquots of the culture, extracting with an equal volume of ethyl acetate, and analyzing the extract by HPLC.

## Extraction and Purification of Gilvocarcin V

This protocol provides a general method for the extraction and initial purification of **gilvocarcin V** from the fermentation broth.

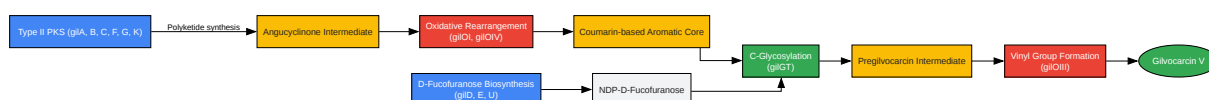
#### Materials:

- Fermentation broth from the production culture
- Ethyl acetate
- Anhydrous sodium sulfate
- Rotary evaporator
- Silica gel for column chromatography
- Solvent system for chromatography (e.g., a gradient of dichloromethane and methanol)
- HPLC system for analysis and purification

### Procedure:

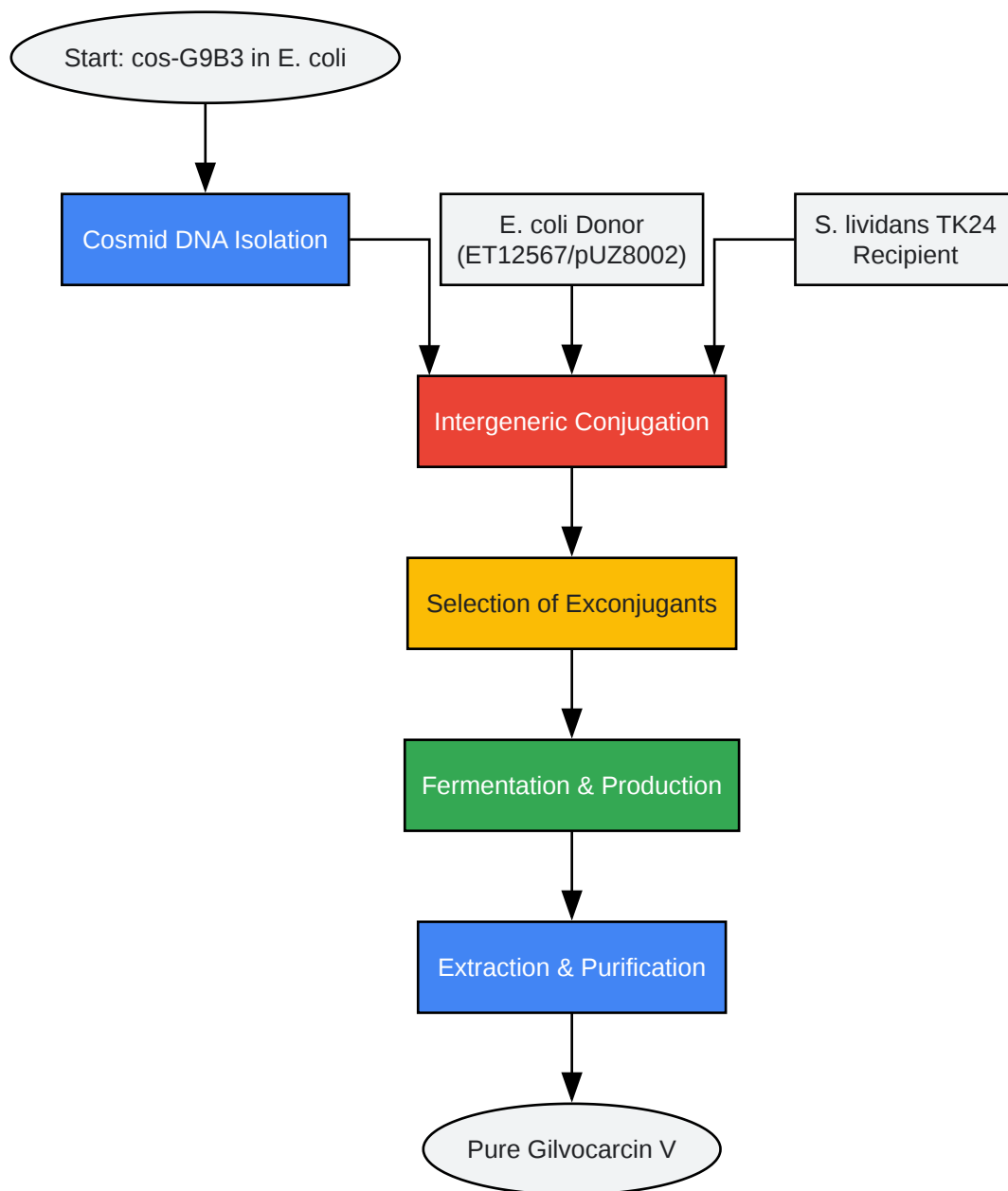
- Separate the mycelium from the fermentation broth by centrifugation at 8,000 x g for 20 minutes.
- Extract the supernatant three times with an equal volume of ethyl acetate.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Concentrate the dried extract to dryness using a rotary evaporator to obtain the crude extract.
- Resuspend the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
- Perform silica gel column chromatography on the crude extract, eluting with a gradient of dichloromethane and methanol to separate the components.
- Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing **gilvocarcin V**.
- Pool the fractions containing **gilvocarcin V** and concentrate them.
- For final purification, utilize preparative HPLC with a suitable column and mobile phase.
- Confirm the identity and purity of the isolated **gilvocarcin V** by mass spectrometry and NMR spectroscopy.

## Visualizations



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Caption: Proposed biosynthetic pathway of **gilvocarcin V**.



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